molecular formula C21H19FN2O2 B2608290 N-(2,4-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-93-5

N-(2,4-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2608290
CAS No.: 946301-93-5
M. Wt: 350.393
InChI Key: PDINSPHGRNCQFP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.393. The purity is usually 95%.
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Scientific Research Applications

Polymer Science Applications

Research in polymer science has led to the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, utilizing monomers related to the compound of interest. These polymers exhibit high glass transition temperatures and good solubility in organic solvents, making them promising materials for advanced applications such as electrochromic devices and high-performance plastics (Liaw et al., 2002), (Liou & Chang, 2008).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of the compound have been explored as potent and selective inhibitors for HIV-integrase, showcasing the potential of such molecules in the treatment of AIDS. The structural modifications of these molecules have shown significant effects on their inhibitory potencies, highlighting their clinical utility as antiviral agents (Pace et al., 2007).

Material Science Applications

In material science, the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from various monomers demonstrates the creation of materials with high thermal stability and solubility in organic solvents. These materials are suitable for creating durable and flexible films, indicating their utility in high-performance and electronic applications (Yang et al., 1999), (More et al., 2010).

Sensing Applications

Furthermore, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been developed for the luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them potential fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Neuropharmacology Applications

In neuropharmacology, studies on orexin receptor mechanisms have used related compounds to investigate compulsive food consumption and binge eating in rats. These studies suggest a role for orexin receptor antagonists in treating eating disorders with a compulsive component, offering a new avenue for pharmacological treatment (Piccoli et al., 2012).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-5-10-19(15(2)12-14)23-20(25)18-4-3-11-24(21(18)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDINSPHGRNCQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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